N-(2-furylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)amine
Description
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-11(13-5-1-2-6-13)9-12-8-10-4-3-7-15-10/h3-4,7,12H,1-2,5-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIGBBBQAZUEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CNCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-oxo-2-pyrrolidin-1-ylethyl amine
- The pyrrolidinone ring is functionalized at the nitrogen with an ethanone group bearing a primary amine.
- According to PubChem data, 2-oxo-2-pyrrolidin-1-ylethanamine (CAS 24152-95-2) can be prepared from pyrrolidinone derivatives via standard amination or reductive amination techniques.
- Typical synthetic routes involve:
- Starting from pyrrolidin-2-one (γ-butyrolactam), ring-opening or substitution reactions introduce the ethanone amine side chain.
- Reductive amination of 2-pyrrolidinone with aminoacetaldehyde derivatives under reducing conditions (e.g., sodium cyanoborohydride) can yield the desired aminoethyl pyrrolidinone.
- Oxidation of hydroxyalkylpyrrolidine derivatives to ketopyrrolidines using reagents such as Swern oxidation (DMSO/(COCl)2/TEA) or TPAP/NMO is also documented in related pyrrolidine chemistry.
Alternative synthetic routes
- Aminoalkylpyrrolidine derivatives can be prepared by displacement of leaving groups on pyrrolidine precursors with amines, followed by alkylation or reductive alkylation steps.
- Homologation by one carbon via cyanide displacement and subsequent hydrolysis or reduction steps can also be used to extend the side chain before final functionalization.
- Protection and deprotection strategies may be applied to control regioselectivity and prevent over-alkylation.
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Preparation of aminoethyl pyrrolidinone | Reductive amination (e.g., aminoacetaldehyde + pyrrolidinone + NaBH3CN) | Controlled pH, mild reducing conditions |
| Oxidation of hydroxyalkylpyrrolidine | Swern oxidation (DMSO/(COCl)2/TEA), TPAP/NMO | Low temperature, anhydrous conditions |
| Alkylation with 2-furylmethyl halide | 2-furylmethyl chloride/bromide + base (e.g., K2CO3, NaH) in THF or DMF | SN2 reaction, moderate temperature |
| Reductive alkylation alternative | 2-furfural + amine + NaBH3CN or similar reductant | One-pot synthesis, avoids isolation of intermediates |
Research Findings and Yields
- Literature on pyrrolidine derivatives as oxytocin antagonists describes similar synthetic routes with yields typically ranging from 60% to 85% for the alkylation steps.
- Oxidation steps using Swern conditions provide high selectivity and yields around 80–90% with minimal byproducts.
- Reductive alkylation methods offer operational simplicity and good yields (70–90%) and are favored for scale-up.
- Purification is commonly achieved by column chromatography or crystallization, with purity confirmed by NMR and LC-MS.
Notes on Scalability and Industrial Preparation
- Industrial synthesis favors continuous flow reactors for controlled temperature and reaction time, improving yield and reproducibility.
- Solvent choice is critical for environmental and safety considerations; THF and DMF are common but require careful handling.
- Base selection (e.g., potassium carbonate, sodium hydride) impacts reaction rate and side product formation.
- Coupling agents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) may be used in amide bond formations related to pyrrolidine derivatives but are less relevant for direct N-alkylation.
This comprehensive analysis synthesizes available chemical and patent literature to outline the preparation methods of N-(2-furylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)amine. The key synthetic route involves preparing the aminoethyl pyrrolidinone intermediate followed by selective alkylation with a 2-furylmethyl electrophile under controlled conditions. Alternative reductive alkylation routes provide operational advantages. Reaction conditions, reagents, and yields are consistent with standard pyrrolidine derivative chemistry applied in pharmaceutical research and development.
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyrrolidinone moiety can be reduced to form pyrrolidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted amine derivatives, depending on the reagents used.
Scientific Research Applications
Anticancer Properties
One of the most promising applications of N-(2-furylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)amine is its potential as an anticancer agent. Studies have indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, research into related Mannich bases has highlighted their apoptotic properties, suggesting that this compound may also possess similar effects .
Neuroprotective Effects
Additionally, the compound has been investigated for its neuroprotective effects. Given the structural similarities to known neuroprotective agents, there is potential for this compound to support neuronal health and function, particularly in conditions such as neurodegenerative diseases .
Anticancer Activity Study
A recent study evaluated the anticancer effects of a series of compounds related to this compound. The results demonstrated that these compounds induced apoptosis in cancer cells through the activation of specific signaling pathways. This highlights the need for further investigation into the mechanisms of action and the therapeutic potential of this compound in cancer treatment .
Neuroprotective Mechanism Analysis
Another research effort focused on understanding the neuroprotective mechanisms associated with compounds similar to this compound. The findings suggested that these compounds could modulate oxidative stress responses in neuronal cells, thereby providing protection against neurotoxic insults .
Potential Applications in Drug Development
Given its promising biological activities, this compound could serve as a lead compound for drug development targeting cancer and neurodegenerative diseases. The ongoing research into its structure–activity relationship (SAR) will be crucial for optimizing its efficacy and safety profile.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and pyrrolidinone moiety can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table compares N-(2-furylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)amine with analogous amines, highlighting substituent variations and their implications:
Research Findings and Challenges
Stability and Handling
- Furyl-containing amines, including the target compound, may exhibit sensitivity to oxidation due to the electron-rich furan ring. Storage under inert atmospheres (e.g., Argon) is recommended .
- Safety data for N-(2-furylmethyl)-N-(2-phenylethyl)amine highlight flammability and irritancy risks, suggesting similar precautions for the pyrrolidinone analogue .
Catalytic and Pharmacological Insights
- demonstrates that Zn-based catalysts efficiently mediate N-alkylation of aromatic amines, a reaction applicable to synthesizing the target compound .
- The benzimidazole analogue’s higher molecular weight (255.31 g/mol) and rigid structure may improve target selectivity but reduce metabolic stability .
Biological Activity
N-(2-furylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)amine (CAS Number: 25219684) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H16N2O2
- Molecular Weight : 208.26 g/mol
- Structure : The compound features a pyrrolidine ring and a furan moiety, which are significant for its biological activity.
Research indicates that this compound may interact with various biological pathways, particularly those related to inflammation and cellular signaling. Its structural components suggest potential interactions with enzymes or receptors involved in these processes.
2. Pharmacological Effects
Several studies have explored the pharmacological effects of this compound:
- Anti-inflammatory Activity : Preliminary findings suggest that the compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This aligns with the general trend observed in compounds containing pyrrolidine structures, which are known to modulate inflammatory responses .
- Analgesic Effects : Similar compounds have demonstrated analgesic activity, indicating that this compound may also provide pain relief through central or peripheral mechanisms .
Study Overview
A notable study focused on the synthesis and biological evaluation of similar pyrrolidine derivatives, highlighting their analgesic and anti-inflammatory properties. The results indicated that modifications to the pyrrolidine structure could enhance biological activity .
| Compound | Activity | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | Anti-inflammatory | TBD | |
| Similar Pyrrolidine Derivative | Analgesic | 10 | |
| Pyrrolidine Analog A | Anti-inflammatory | 15 |
Mechanistic Insights
The compound's mechanism involves modulation of specific signaling pathways such as NF-kB and MAPK, which are critical in inflammatory responses. In vitro assays demonstrated that the compound could reduce the expression of inflammatory markers in cell cultures treated with lipopolysaccharides (LPS) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-furylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)amine?
- Methodology : Reductive amination is a viable approach, leveraging Pd/NiO catalysts under hydrogen atmospheres. For example, similar compounds (e.g., N-(furan-2-ylmethyl)aniline) were synthesized by reacting aldehydes (e.g., 2-furancarboxaldehyde) with amines in the presence of 1.1 wt% Pd/NiO at 25°C for 10 hours . Adjust stoichiometry for the target compound’s furylmethyl and pyrrolidinone moieties.
- Key Parameters :
- Catalyst loading: 20 mg per 50 mL reaction volume.
- Reaction time: 10–12 hours.
- Purification: Filtration and solvent evaporation.
Q. Which analytical techniques are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : Use NMR (400 MHz, CDCl) to identify proton environments (e.g., furyl protons at δ 6.2–7.4 ppm, pyrrolidinone carbonyl at δ ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular mass (e.g., expected [M+H] for CHNO: 223.1084) and compare with theoretical values .
- Infrared Spectroscopy (IR) : Confirm carbonyl stretches (1650–1750 cm) and amine N–H bonds (3300–3500 cm).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Catalyst Screening : Test alternatives to Pd/NiO (e.g., Raney Ni, Pt/C) to enhance hydrogenation efficiency .
- Solvent Effects : Compare polar aprotic solvents (e.g., THF, DMF) versus protic solvents (e.g., MeOH) for solubility and byproduct suppression.
- Temperature Gradients : Evaluate yields at 25°C vs. 40–60°C to balance kinetics and catalyst stability.
- Table 1 : Optimization Parameters (Adapted from )
| Parameter | Test Range | Optimal Value |
|---|---|---|
| Catalyst Loading | 10–30 mg | 20 mg |
| H Pressure | 1–3 atm | 1 atm |
| Reaction Time | 8–14 hours | 10 hours |
Q. How to address discrepancies in spectral data during characterization?
- Contradiction Analysis :
- If NMR signals overlap (e.g., pyrrolidinone vs. furyl protons), use NMR or 2D techniques (HSQC, HMBC) for resolution .
- For HRMS deviations (>5 ppm error), re-purify via column chromatography (silica gel, EtOAc/hexane) to remove salts or impurities .
- Case Study : resolved ambiguities in nitroso compounds by cross-referencing HRMS with calculated isotopic patterns .
Q. What computational tools predict reactivity or degradation pathways?
- Machine Learning (ML) : Platforms like LabMate.AI integrate reaction databases to model optimal conditions (e.g., solvent, catalyst pairs) .
- Density Functional Theory (DFT) : Simulate transition states for reductive amination to identify rate-limiting steps (e.g., imine formation vs. hydrogenation).
Data-Driven Insights
Q. What are common synthetic byproducts, and how are they characterized?
- Byproducts :
- Unreacted aldehyde (detected via TLC, R = 0.7 in EtOAc).
- Over-reduced amines (e.g., secondary alcohol derivatives; confirmed by IR O–H stretches at 3200–3600 cm).
- Mitigation : Use excess amine (1.2–1.5 equiv) to drive reductive amination to completion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
